
DMX-5804
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMX-5084 is a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It has shown significant potential in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury in various preclinical models . This compound is particularly notable for its ability to inhibit cell death and augment mitochondrial function and calcium handling .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
DMX-5084 has shown significant promise in enhancing the survival of cardiomyocytes derived from human stem cells. In preclinical models, it has been observed to reduce infarct size and improve outcomes following ischemic events. The compound's ability to mitigate ischemia-reperfusion injury positions it as a potential therapeutic agent for cardiovascular diseases.
Cell Death Suppression
The compound effectively suppresses cell death across various models, including mouse myocardial infarction and engineered human heart tissues. In studies involving different dosages, DMX-5084 demonstrated a dose-dependent effect on YAP phosphorylation, indicating its potential for therapeutic applications in regenerative medicine.
Cancer Research
While primarily focused on cardiovascular applications, the inhibition of MAP4K4 by DMX-5084 also suggests potential applications in oncology. By modulating pathways involved in cell proliferation and survival, DMX-5084 could be explored as a treatment option for cancers where MAP4K4 is implicated.
Preclinical Studies on Cardiomyocyte Survival
In a series of experiments, researchers administered DMX-5084 to animal models following induced myocardial infarction. Results indicated a significant reduction in cardiac cell death and improved functional recovery post-injury. The compound was administered at varying doses (0.5 mg/kg to 10 mg/kg), with optimal effects noted at mid-range dosages.
Comparative Studies with Other Inhibitors
DMX-5084 was compared with other MAPK inhibitors such as GNE-495 and MK2-IN-1 hydrochloride. While GNE-495 exhibited similar inhibitory effects on MAP4K4, DMX-5084 demonstrated superior efficacy in enhancing cardiomyocyte viability in vitro and in vivo models.
Summary of Findings
Wirkmechanismus
Target of Action
DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of this compound are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, this compound allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .
Biochemical Pathways
The inhibition of MAP4K4, MAP4K6, and MAP4K7 by this compound leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .
Pharmacokinetics
This compound has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of this compound, known as DMX-10001, was used for these tests . This compound concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with this compound itself .
Result of Action
This compound suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by this compound . .
Biochemische Analyse
It has been studied for its role in suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .
Biochemical Properties
DMX-5804 interacts with the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . This compound is more potent on human MAP4K4 with a pIC50 of 8.55 than MINK1/MAP4K6 and TNIK/MAP4K7 with pIC50 of 8.18 and 7.96, respectively .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the stress-activated kinase MAP4K4. This inhibition suppresses cell death in various cell types and tissues .
Temporal Effects in Laboratory Settings
It has been shown to suppress cell death in various cell types and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, an escalating dose-response assay showed that this compound blocked YAP phosphorylation in the neuroretina at 6 hours after intraperitoneal (i.p.) injection (dose range: 0.5 mg/kg to 10 mg/kg) .
Metabolic Pathways
Vorbereitungsmethoden
The synthesis of DMX-5084 involves a scalable and practical process. The compound’s IUPAC name is 5-(4-(2-methoxyethoxy)phenyl)-7-phenyl-3,4a,7,7a-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . Industrial production methods for DMX-5084 are designed to ensure high yield and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
DMX-5084 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its selectivity and potency
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of DMX-5084 .
Vergleich Mit ähnlichen Verbindungen
DMX-5084 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:
GNE-495: Another potent MAP4K4 inhibitor with an IC50 of 3.7 nM.
MK2-IN-1 hydrochloride: A selective inhibitor of p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC50 of 0.11 μM.
Taspine: A compound that shows antitumor activity by modulating the EGFR signaling pathway of Erk1/2 and Akt.
DMX-5084 stands out due to its specific inhibition of MAP4K4 and its demonstrated efficacy in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury .
Biologische Aktivität
DMX-5084 is a selective inhibitor of the MAP4K4 kinase, which has garnered attention for its potential therapeutic applications, particularly in cardioprotection and other cellular processes. This article delves into the biological activity of DMX-5084, highlighting its mechanisms of action, research findings, and implications for future therapeutic strategies.
Overview of MAP4K4 and DMX-5084
MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase 4) is involved in various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Inhibition of MAP4K4 has been associated with cardioprotective effects, particularly in models of myocardial infarction (MI). DMX-5084 is designed to selectively inhibit this kinase, thereby modulating the pathways that lead to cell death during ischemic events.
The primary mechanism by which DMX-5084 exerts its biological effects is through the inhibition of MAP4K4, which leads to:
- Reduction in Apoptosis : DMX-5084 has been shown to suppress cell death in various models, including human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and engineered heart tissues .
- Cardioprotection : In preclinical studies involving pig models of MI, DMX-5084 demonstrated a capacity to reduce infarct size (IS) when administered prior to reperfusion. However, a related pro-drug (DMX-10001) did not achieve significant results despite high concentrations .
Preclinical Studies
- In Vitro Studies : DMX-5084 was tested on hPSC-CMs and showed promising results in reducing apoptosis induced by hypoxic conditions.
- In Vivo Studies : A study involving swine subjected to MI demonstrated that while DMX-10001 (a pro-drug form) did not significantly reduce IS, it did achieve concentrations exceeding those that were effective in mouse models .
Case Studies
A notable case study involved the administration of DMX-10001 in a randomized trial with 36 swine. Despite achieving high plasma concentrations, the expected reduction in IS was not observed. The study highlighted the complexity of translating findings from small animal models to larger mammals .
Data Table: Efficacy of DMX-5084 in Various Models
Study Type | Model | Result | Reference |
---|---|---|---|
In Vitro | hPSC-CMs | Reduced apoptosis under hypoxia | |
In Vivo | Swine MI Model | No significant reduction in IS | |
Pharmacokinetics | Pro-drug (DMX-10001) | High concentrations achieved |
Future Directions
The ongoing research into DMX-5084 suggests several potential avenues for future studies:
- Clinical Trials : Further clinical trials are necessary to evaluate the efficacy and safety of DMX-5084 in human subjects.
- Combination Therapies : Investigating the effects of combining DMX-5084 with other cardioprotective agents may yield synergistic benefits.
- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how MAP4K4 inhibition translates into cardioprotection.
Eigenschaften
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHFOGORKZNNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?
A: this compound functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, this compound disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].
Q2: What evidence supports the potential of this compound as a cardioprotective agent?
A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that this compound can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when this compound was administered [].
Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and this compound?
A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that this compound, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.